

PF-6274484 specificity kinase panel

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Compound Focus: PF-6274484

Cat. No.: S539291

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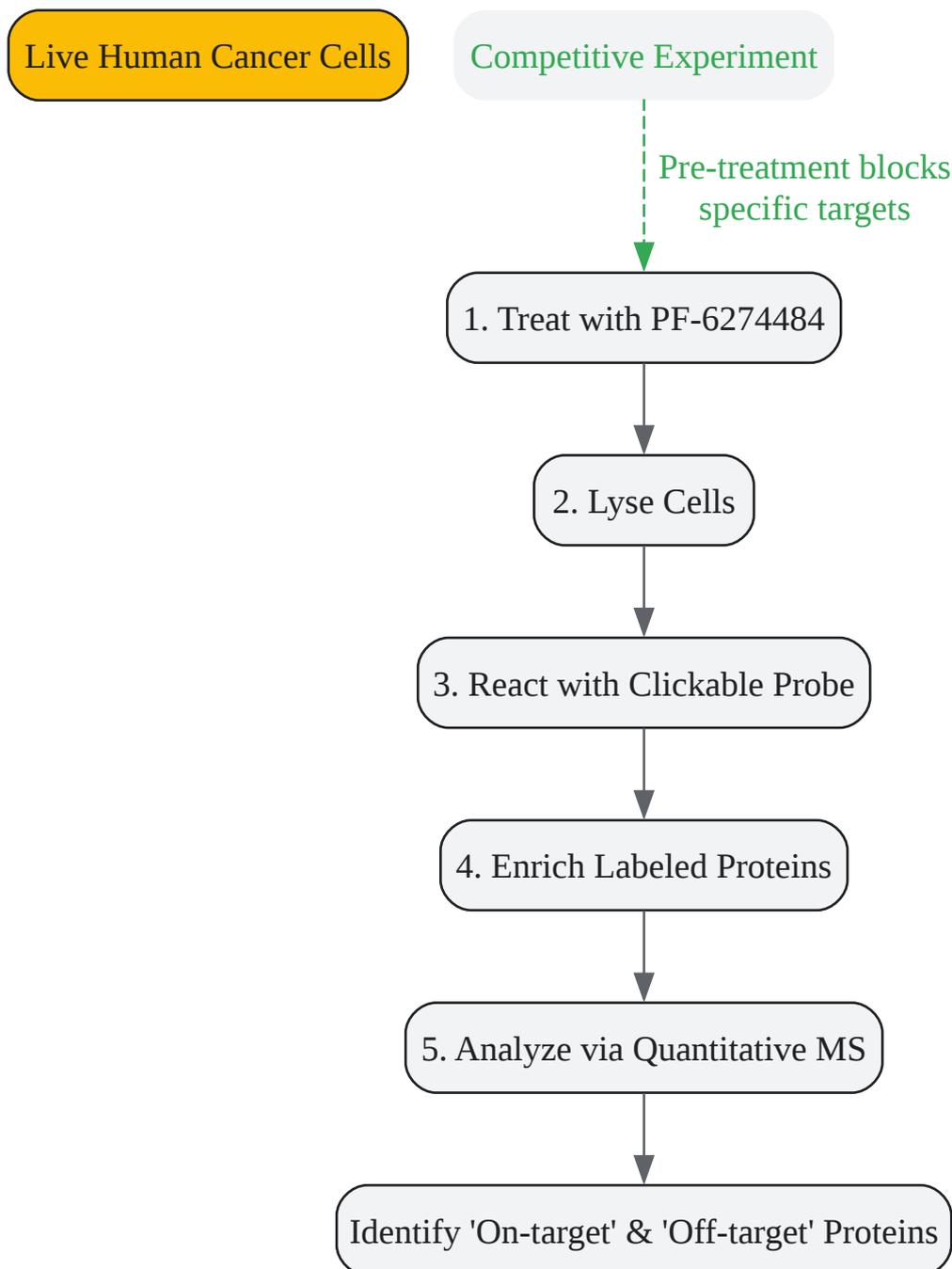
Summary of PF-6274484 Specificity

The following table summarizes the known protein targets of **PF-6274484** identified through a proteome-wide profiling study [1].

Protein Target	Type	Interaction	Notes / IC ₅₀ / K _i
EGFR (Wild Type)	Kinase	Primary Target	K _i = 0.14 nM; inhibits autophosphorylation in tumor cells (IC ₅₀ = 5.8 nM) [2] [3] [4].
EGFR (L858R/T790M mutant)	Kinase	Primary Target	K _i = 0.18 nM; inhibits autophosphorylation in H1975 cells (IC ₅₀ = 6.6 nM) [3] [4].
ERBB2	Kinase	Off-target	A known secondary target of this class of inhibitor [1].
BLK, TEC	Kinases	Off-target	Additional kinase targets identified as "inhibitor-competed" [1].
Various Non-Kinase Proteins	Other	Off-target	The study mapped several non-kinase protein targets, indicating potential for proteome-wide cross-reactivity [1].

Experimental Methodology

The selectivity data for **PF-6274484** was generated using **Activity-Based Protein Profiling (ABPP) coupled with quantitative Mass Spectrometry (MS)** [1]. This method is particularly powerful for identifying the targets of covalent inhibitors like **PF-6274484** across the entire proteome, not just a pre-defined panel of kinases. The workflow can be summarized as follows:



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The key steps involve [1]:

- **Cellular Treatment:** Living cancer cells are treated with **PF-6274484**.
- **Competitive Blocking:** In a parallel experiment, cells are pre-treated with **PF-6274484** before exposure to a broad-spectrum, clickable activity-based probe. Proteins that are covalently bound by **PF-6274484** will be "blocked" and not labeled by the subsequent probe.
- **Probe Labeling:** The cells are lysed, and the clickable probe labels reactive cysteines in thousands of proteins.
- **Enrichment and Identification:** The probe-labeled proteins are captured, digested into peptides, and analyzed using quantitative mass spectrometry (SILAC).
- **Data Analysis:** Proteins that show reduced labeling in the pre-treated samples are identified as specific targets of **PF-6274484**.

How to Obtain a Broader Kinase Panel Profile

The data from the ABPP study is valuable but specific to its experimental conditions. For a more conventional and broad kinase selectivity profile, you would typically look for data generated against a standardized kinase panel. Here are potential approaches:

- **Commercial Kinase Profiling Services:** Companies like **Reaction Biology** and **Promega** offer extensive kinase panel screening services that profile compounds against hundreds of human kinases [5] [6]. These services can generate IC₅₀ values for a compound across a wide kinome.
- **Cellular Target Engagement Assays:** Technologies like the **NanoBRET** system allow for measuring a compound's direct binding to nearly 200 full-length kinases in a live-cell context, which can provide physiologically relevant selectivity data [7].
- **Consult Original Manufacturer or Literature:** The compound is sold under agreement from **Pfizer Inc.** [2]. The most comprehensive kinase panel data may be available in the primary research or patent literature from the developing company.

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References

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